Propane-1,1,1,3,3,3-d6

Description

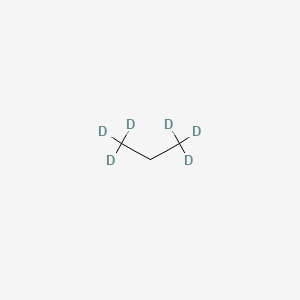

Propane-1,1,1,3,3,3-d6 (CAS: 2875-96-9) is a fully deuterated isotopologue of propane, where all six hydrogen atoms at the terminal carbons (C1 and C3) are replaced with deuterium (D). Its molecular formula is C3H2D6, with a molecular weight of 50.13 g/mol . This compound is critical in nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution minimizes interference from proton signals, enabling precise structural analysis of organic molecules . Its InChIKey (ATUOYWHBWRKTHZ-WFGJKAKNSA-N) and SMILES ([2H]C(CC([2H])([2H])[2H])([2H])[2H]) reflect its symmetric deuteration pattern .

Key properties include:

- Exact mass: 50.1003 g/mol

- Hydrogen bond donor/acceptor count: 0

- Surface charge: 0

- LogP (XLogP3): 1.8 .

Safety data indicate a WGK Germany rating of 3 (highly water-polluting) and hazard codes for flammability (Risk Phrase R11) .

Properties

IUPAC Name |

1,1,1,3,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUOYWHBWRKTHZ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182932 | |

| Record name | Propane-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

50.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2875-96-9 | |

| Record name | Propane-1,1,1,3,3,3-d6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2875-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,1,1,3,3,3-d6 can be synthesized through the catalytic exchange of hydrogen atoms in propane with deuterium. This process typically involves the use of a deuterium gas atmosphere and a suitable catalyst, such as platinum or palladium, under high pressure and temperature conditions. The reaction can be represented as follows:

C3H8+6D2→C3D6+6H2

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow of propane and deuterium gas over a catalyst bed. The reaction conditions are optimized to achieve high isotopic purity and yield. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Reaction with Hydroxyl (OH) Radicals

Propane-d6 exhibits slower reaction kinetics with OH radicals compared to non-deuterated propane due to the kinetic isotope effect (KIE). Rate constants at 298 K :

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Propane (C₃H₈) | |

| Propane-d6 (C₃D₆) |

The reduced reactivity of C₃D₆ is attributed to the stronger C–D bond, which raises the activation energy for hydrogen (deuterium) abstraction.

Reaction with Nitrate (NO₃) Radicals

While direct data for propane-d6 is limited, studies on deuterated butanes suggest analogous trends. For example, n-butane-d10 reacts with NO₃ at ~5× slower rates than its non-deuterated counterpart . Extrapolating this, propane-d6 likely shows similar suppressed reactivity in atmospheric degradation pathways.

Isotope Effects in Reaction Mechanisms

Deuteration significantly alters reaction dynamics:

-

Kinetic Isotope Effects (KIE): The C–D bond’s higher bond dissociation energy (vs. C–H) reduces reaction rates in radical abstractions, as observed in OH radical interactions .

-

Thermodynamic Effects: Deuterated solvents like propane-d6 minimize proton interference in NMR studies, enabling clearer observation of reaction intermediates .

Scientific Research Applications

Propane-1,1,1,3,3,3-d6 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Mass Spectrometry: Used as an internal standard to improve the accuracy and precision of quantitative analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in studying molecular structures and dynamics by providing distinct spectral features.

Tracer Studies: Employed in metabolic and environmental studies to trace the pathways and fate of organic compounds.

Chemical Kinetics: Used to investigate reaction mechanisms and rate constants by observing isotopic effects.

Mechanism of Action

The mechanism of action of propane-1,1,1,3,3,3-d6 is primarily related to its role as an isotopic label. The presence of deuterium atoms alters the vibrational frequencies and bond strengths compared to non-deuterated compounds. This isotopic substitution can influence reaction rates and mechanisms, providing valuable insights into chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the study being conducted.

Comparison with Similar Compounds

Key Differences :

- Deuteration degree : Propane-d8 provides higher isotopic purity for sensitive NMR experiments compared to propane-d6 .

- Functional groups : Brominated derivatives (e.g., 2-Bromopropane-d6) introduce reactivity for synthetic applications, whereas methylated analogs alter steric and electronic properties .

Fluorinated Propane Analogs

Fluorinated propanes, such as those used in refrigeration, exhibit distinct environmental and physical properties:

| Compound | Molecular Formula | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP) |

|---|---|---|---|

| Propane (HC-290) | C3H8 | 0 | <1 |

| 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | C3H2F6 | 0.34 | 8,060 |

| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | C3H3F5 | 0.19 | 882 |

Key Differences :

- Environmental impact: Fluorinated propanes like HFC-236fa have high GWP due to strong infrared absorption, whereas propane-d6 is non-ozone-depleting and inert .

- Chemical stability : Fluorine substitution increases thermal stability but introduces environmental concerns absent in deuterated propanes .

Halogenated Derivatives

Halogenated propanes, such as chlorinated and brominated variants, differ in reactivity and safety profiles:

| Compound | Molecular Formula | Hazard Codes | Applications |

|---|---|---|---|

| 1-Chloropropane | C3H7Cl | R11 (flammable) | Solvent, organic synthesis |

| 2-Bromopropane-d6 | C3HD6Br | R10 (flammable) | NMR internal standard |

| 1,1,1-Trifluoro-3-chloropropane | C3H4ClF3 | R36/37/38 (irritant) | Pharmaceutical intermediate |

Key Differences :

- Safety : Brominated derivatives retain flammability risks (R10/R11), while chlorinated analogs may pose toxicity concerns .

- Isotopic effects: Deuterated bromopropane-d6 reduces proton interference in NMR, unlike non-deuterated analogs .

Key Research Findings

Gas-Phase Ion Energetics : Propane-d6 and its methyl derivative (C4H4D6) exhibit altered ionization energies due to deuterium’s mass effect, critical for mass spectrometry calibration .

NMR Applications : Propane-d6’s low proton content enhances signal resolution in ¹H NMR, making it ideal for studying weak proton environments .

Synthetic Utility: Bromopropane-d6 serves as a deuterated alkylating agent in labeled compound synthesis, retaining reactivity akin to non-deuterated analogs .

Biological Activity

Propane-1,1,1,3,3,3-d6 (CAS Number: 2875-96-9) is a deuterated isotope of propane that has gained attention in various fields of research due to its unique properties. This article focuses on the biological activity of this compound, including its synthesis, applications, and relevant studies that highlight its antimicrobial and biochemical effects.

- Molecular Formula : C₃H₂D₆

- Molecular Weight : 50.1326 g/mol

- Density : 0.9 g/cm³

- Boiling Point : Approximately 36 °C

Synthesis

This compound can be synthesized through various methods involving the deuteration of propane or related compounds. One common method includes the reaction of propane with deuterated reagents under specific conditions to achieve the desired isotopic labeling .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of deuterated compounds similar to this compound. For instance, research involving 1-substituted-3-substituted derivatives of propane-1,3-dione has demonstrated significant antimicrobial effects against various pathogenic microorganisms such as Escherichia coli and Staphylococcus aureus. The results indicated varying zones of inhibition depending on the concentration and structure of the compounds tested .

| Compound | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| 4a | 8 | 250 |

| 4d | 5 | 250 |

| 4e | 6 | 250 |

These findings suggest that modifications in molecular structure can enhance biological activity.

Case Studies

One notable study examined the effects of deuterated compounds on microbial growth. The researchers synthesized several derivatives and tested their efficacy against E. coli and S. aureus. The study found that certain derivatives exhibited potent antimicrobial activity with zones of inhibition ranging from 5 to 8 mm at specific concentrations. This indicates that isotopic labeling may influence the biological interactions at a molecular level .

The mechanism by which this compound exerts its biological effects is not fully understood but may involve alterations in membrane fluidity or enzyme activity due to isotopic substitution. Deuteration can affect hydrogen bonding and molecular vibrations, potentially leading to changes in how these compounds interact with biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.